2-(4-NITROPHENOXY)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(4-NITROPHENOXY)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound with a unique structure that includes a nitrophenoxy group, a tetrahydrofuran ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENOXY)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the nitrophenoxy intermediate, followed by the introduction of the tetrahydrofuran and piperazine groups under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENOXY)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group yields nitro derivatives, while reduction of the nitro group produces amino derivatives.
Scientific Research Applications
2-(4-NITROPHENOXY)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENOXY)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity for certain biological targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Terephthalic acid, ethyl 2-(4-nitrophenoxy)ethyl ester
- 2-(4-Bromophenoxy)tetrahydropyran
- 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Uniqueness
2-(4-NITROPHENOXY)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and piperazine moiety sets it apart from similar compounds, potentially offering enhanced stability and reactivity in various applications.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-13(27-15-6-4-14(5-7-15)21(24)25)17(22)19-8-10-20(11-9-19)18(23)16-3-2-12-26-16/h4-7,13,16H,2-3,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTPBUZBUGIJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2CCCO2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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